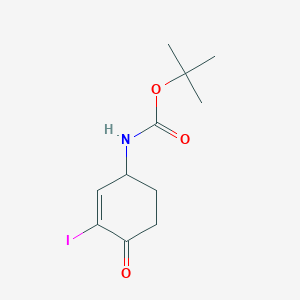

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate

Description

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate is a structurally complex carbamate derivative featuring a cyclohexenyl ring substituted with an iodine atom at position 3, a ketone group at position 4, and a tert-butyl carbamate moiety at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where halogenated carbamates are employed for cross-coupling reactions or as protected amine precursors . The iodine substituent enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, while the oxo group offers a site for further functionalization. Its cyclohexenyl backbone introduces conformational rigidity, distinguishing it from simpler carbamate analogs .

Properties

IUPAC Name |

tert-butyl N-(3-iodo-4-oxocyclohex-2-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h6-7H,4-5H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCNGHYSAZBCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate typically involves the iodination of a cyclohexenone derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with tert-butyl carbamate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized cyclohexenone derivative, while reduction may produce a reduced cyclohexenone derivative. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Simpler carbamates like tert-butyl carbamate exhibit well-defined melting points (105–108°C) , while the target compound’s iodine and cyclohexenyl groups likely increase its melting point due to enhanced molecular weight and rigidity.

- Solubility : Hydroxy-substituted analogs (e.g., ) show improved aqueous solubility compared to the hydrophobic iodine-substituted target compound .

Research Findings

- Similarity to Pharmaceutical Intermediates : Compounds like tert-butyl (3-oxocyclohexyl)carbamate are used in drug discovery pipelines, but the iodine in the target compound expands its role in synthesizing iodinated bioactive molecules .

- Crystallography Tools: Structural characterization of such compounds often relies on SHELXL for refinement and ORTEP-3 for visualization, as noted in crystallographic studies () .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate?

The synthesis of tert-butyl carbamate derivatives typically involves reacting an amine-containing precursor with tert-butyl chloroformate under basic conditions. For example:

- Step 1 : React the cyclohexenone-derived amine (e.g., 3-iodo-4-oxocyclohex-2-en-1-amine) with tert-butyl chloroformate.

- Step 2 : Use a base like triethylamine to deprotonate the amine and facilitate carbamate bond formation.

- Step 3 : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Step 4 : Purify via column chromatography or recrystallization .

Q. How is the purity and structural integrity of tert-butyl carbamate derivatives validated?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade compounds).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .

Q. What storage conditions are recommended for tert-butyl carbamate derivatives?

- Store at 2–8°C in airtight, light-resistant containers.

- Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition.

- Use desiccants to mitigate hydrolysis under humid conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured amines).

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track stereochemical fidelity during synthesis .

Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions involving tert-butyl carbamates?

- Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to assess activation parameters.

- Isotopic Labeling : Use O or deuterated reagents to trace reaction pathways.

- Computational Modeling : DFT calculations predict transition states and regioselectivity in iodocyclohexenone systems .

Q. How can researchers resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

- Parameter Screening : Systematically test solvents (e.g., DCM vs. acetonitrile), bases (e.g., EtN vs. DBU), and temperatures.

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis or elimination products).

- Scale-Dependent Effects : Evaluate micro- vs. macro-scale synthesis for mass transfer limitations .

Q. What strategies are effective for studying the biological interactions of tert-butyl carbamate derivatives?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Covalent Binding Studies : Employ click chemistry (e.g., azide-alkyne cycloaddition) to track protein adduct formation.

- Cellular Uptake : Use fluorescently tagged analogs and confocal microscopy to assess intracellular localization .

Q. Which advanced analytical techniques are critical for monitoring tert-butyl carbamate reactivity?

- In Situ FTIR : Track carbonyl group transformations during reactions.

- X-ray Crystallography : Resolve solid-state conformation and non-covalent interactions.

- Reaction Progress Monitoring : Use automated sampling coupled with UPLC for real-time kinetics .

Q. How do electronic and steric effects influence the regioselectivity of tert-butyl carbamate derivatives in cross-coupling reactions?

- Substituent Analysis : Electron-withdrawing groups (e.g., iodo, oxo) direct coupling to specific positions.

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings.

- Computational Tools : Hirshfeld surface analysis predicts reactive sites based on charge distribution .

Q. What methodologies assess the ecological impact of tert-butyl carbamate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.